Regioselective C7 Halogenation: N-Formylindoline Enables 7-Substituted Indole Synthesis
N-Formylindoline directs electrophilic substitution exclusively to the C7 position of the indoline ring, whereas unprotected indoline or indole yields mixtures of regioisomers or fails to undergo the desired transformation. In a thallation reaction employing thallium(III) trifluoroacetate, N-formylindoline afforded 7-thallated intermediates that were subsequently converted to 7-haloindolines and then aromatized to 7-substituted indoles, a transformation that cannot be achieved with unprotected indoline due to competing N-functionalization and lack of directing capability [1].
| Evidence Dimension | Regioselectivity of electrophilic aromatic substitution |
|---|---|
| Target Compound Data | Exclusive C7 substitution (7-haloindolines obtained as single regioisomers) |
| Comparator Or Baseline | Unprotected indoline: non-selective substitution or competing N-functionalization |
| Quantified Difference | Complete regioselectivity (C7 only) for N-formylindoline versus non-selective or unreactive for unprotected indoline |
| Conditions | Thallation with thallium(III) trifluoroacetate in TFA, followed by halogenation with CuCl₂/CuBr₂/KI |
Why This Matters
This regiospecific C7 functionalization enables access to 7-substituted indoles, which are otherwise difficult to synthesize and serve as key intermediates for natural products including chloropeptin.
- [1] Yamada, F., & Somei, M. (2006). Preparation of 7-Halo-indoles by Thallation of N-Formylindoline and Their Attempted Use for Synthesis of the Right-Hand Segment of Chloropeptin. Chemical and Pharmaceutical Bulletin, 54(6), 788–794. DOI: 10.1248/cpb.54.788. View Source
